Cyclohexane, 1,1'-(1,2-ethynediyl)bis-
Description
Historical Trajectory and Discovery Context in Organic Chemistry
The synthesis of alkynes, hydrocarbons containing a carbon-carbon triple bond, has been a fundamental pursuit in organic chemistry for over a century. libretexts.org Methods for creating both terminal alkynes (with a hydrogen atom on a triple-bonded carbon) and internal alkynes (where both triple-bonded carbons are attached to other carbon groups) are well-established. libretexts.orgpressbooks.pub Symmetrical internal alkynes like dicyclohexylacetylene are typically synthesized through coupling reactions.
Early methods for creating such molecules often involved the double dehydrohalogenation of vicinal dihalides using strong bases. pressbooks.pub Another foundational strategy is the alkylation of acetylide anions, where a terminal alkyne is deprotonated to form a potent nucleophile that can then react with an alkyl halide. libretexts.org While the precise first synthesis of dicyclohexylacetylene is not prominently documented as a landmark discovery, its preparation falls within the broader historical development of these reliable and widely practiced alkyne synthesis methodologies that gained prominence in the mid-20th century. Its existence is a logical extension of established synthetic principles, likely prepared as part of systematic studies into the scope and limitations of alkyne-forming reactions.
Significance and Research Impetus for Ethynediyl-Bridged Cyclohexane (B81311) Architectures
The scientific interest in molecules like Cyclohexane, 1,1'-(1,2-ethynediyl)bis- stems directly from their distinct molecular structure. The ethynediyl group (–C≡C–) enforces a rigid, linear geometry with a bond length of approximately 120 picometers. libretexts.org This "rigid-rod" characteristic is highly sought after in materials science for creating ordered molecular assemblies.
The key drivers for research into this structural motif include:
Structural Rigidity: The linear and stiff nature of the ethynediyl bridge is fundamental. In larger molecules or polymers, incorporating this unit can lead to materials with enhanced thermal stability and specific mechanical properties. nih.gov
Steric Influence: The two bulky cyclohexyl groups at either end of the rigid linker play a crucial role. They influence how the molecules pack together in a solid state and their solubility in organic solvents. This steric hindrance can be exploited to prevent unwanted intermolecular interactions and to control the architecture of larger supramolecular structures.
Synthetic Versatility: The carbon-carbon triple bond is a region of high electron density, making it a reactive functional group. It can participate in a wide array of chemical transformations, including hydrogenation, halogenation, and cycloaddition reactions, making it a versatile building block for more complex targets. pressbooks.pubpearson.com It is also a key component in the synthesis of certain organometallic complexes and polymers. nih.govtaylorandfrancis.com
Scope and Contemporary Relevance in Synthetic and Materials Science Disciplines
In contemporary research, Cyclohexane, 1,1'-(1,2-ethynediyl)bis- and related structures are not merely academic curiosities but are actively employed as precursors and building blocks. Their rigid nature has found particular utility in the field of liquid crystals and advanced polymers. The defined geometry of the ethynediyl-bridged core helps to promote the formation of the ordered phases (nematic, smectic, etc.) that are characteristic of liquid crystalline materials.
Furthermore, the reactivity of the alkyne unit is harnessed in the synthesis of complex molecular systems. For instance, it serves as a precursor for creating larger, cyclic structures like phenylacetylene (B144264) macrocycles, which are investigated for their unique optoelectronic properties. rsc.org The triple bond can also be used as a linchpin in constructing molecular polygons, where it acts as a rigid edge connecting metal-containing vertices, a field with potential applications in catalysis and molecular electronics. acs.org The development of polyacetylene derivatives, which are conjugated polymers with potential as semi-conductors and optical materials, also represents a significant area of application. nih.gov
Physicochemical Properties of Cyclohexane, 1,1'-(1,2-ethynediyl)bis-
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ |
| Molar Mass | 190.32 g/mol nih.gov |
| CAS Number | 6948-87-4 / 62371-39-5 nih.govevitachem.com |
| Physical State | Waxy Solid |
| IUPAC Name | 1,1'-(Ethyne-1,2-diyl)dicyclohexane |
| Synonyms | Dicyclohexylacetylene, 1,2-Dicyclohexylethyne |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62371-39-5 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
2-cyclohexylethynylcyclohexane |
InChI |
InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-10H2 |
InChI Key |
PLSMLGKJCKKEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C#CC2CCCCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexane, 1,1 1,2 Ethynediyl Bis
Retrosynthetic Analysis and Strategic Disconnections for the Ethynediyl Bridge
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For Cyclohexane (B81311), 1,1'-(1,2-ethynediyl)bis-, the most logical and strategic disconnection occurs at the C(sp)-C(sp) bond of the ethynediyl bridge. This disconnection simplifies the target molecule into two identical cyclohexylacetylene synthons.
A primary retrosynthetic disconnection can be visualized as follows:
Target Molecule: Cyclohexane, 1,1'-(1,2-ethynediyl)bis-
Disconnection: C(sp)-C(sp) bond of the alkyne.
Synthons: Two equivalents of a cyclohexylacetylide anion and its corresponding cationic equivalent, or two equivalents of a cyclohexylethynyl radical.
This primary disconnection suggests a forward synthesis involving the coupling of two C8 fragments. The key challenge lies in identifying suitable chemical reagents that can effectively function as these synthons and react to form the desired symmetrical alkyne. The most common approaches stemming from this analysis involve the coupling of a terminal alkyne with a suitable partner, such as another terminal alkyne (oxidative homocoupling) or a haloalkyne.
Further disconnection of the cyclohexylacetylene synthon leads to cyclohexanone (B45756) and acetylene (B1199291), highlighting the fundamental building blocks for this molecule.
Optimized Synthetic Pathways and Reaction Conditions for Compound Formation
The formation of the ethynediyl bridge in Cyclohexane, 1,1'-(1,2-ethynediyl)bis- can be achieved through several synthetic methodologies, broadly categorized into metal-catalyzed coupling approaches and other alternative routes.
Metal-Catalyzed Coupling Approaches (e.g., Sonogashira, Cadiot-Chodkiewicz)
Metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, including the C(sp)-C(sp) bond of internal alkynes.
Sonogashira Coupling: While the Sonogashira reaction is predominantly used for the coupling of a terminal alkyne with an aryl or vinyl halide, a variation known as the Sonogashira homocoupling (or Glaser-Hay coupling) can be employed for the synthesis of symmetrical diynes. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base and an oxidant (often oxygen from air).
A plausible pathway for the synthesis of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- via a Sonogashira-type homocoupling would involve the oxidative coupling of cyclohexylacetylene.
| Reactant | Catalyst System | Solvent/Base | Conditions | Product |
| Cyclohexylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Room Temperature, Air | Cyclohexane, 1,1'-(1,2-ethynediyl)bis- |
This table represents a generalized Sonogashira homocoupling reaction. Specific yields and optimal conditions for the synthesis of the target compound would require experimental validation.
Cadiot-Chodkiewicz Coupling: The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. orgsyn.orgnist.gov For the synthesis of a symmetrical diyne like our target compound, a variation of this reaction could be envisioned, although it is less direct than homocoupling methods. One could, for instance, first synthesize 1-bromo-2-cyclohexylacetylene and then couple it with cyclohexylacetylene. However, a more direct homocoupling approach is generally preferred for symmetrical products.
Non-Catalytic and Alternative Synthetic Routes
While metal-catalyzed methods are prevalent, alternative routes, some of which are classical organic reactions, can also be considered for the synthesis of symmetrical alkynes.
One such method involves the dehydrohalogenation of a suitable dihaloalkane precursor. For instance, the double dehydrohalogenation of 1,2-dibromo-1,2-dicyclohexylethane using a strong base like sodium amide (NaNH₂) could theoretically yield the desired alkyne. However, the synthesis of the dihalide precursor itself might be challenging and issues with regioselectivity and side reactions during the elimination steps could arise.
Another historical approach involves the reaction of a metal acetylide with an alkyl halide. In this case, dicyclohexylacetylide could be reacted with a suitable electrophile, though this is more commonly applied for introducing alkyl groups rather than forming a symmetrical diyne from two cyclohexyl precursors directly.
Green Chemistry Principles and Sustainable Synthesis of Cyclohexane, 1,1'-(1,2-ethynediyl)bis-
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- involves several considerations:
Atom Economy: Homocoupling reactions, in principle, have a high atom economy as all the atoms of the starting material are incorporated into the desired product.
Use of Safer Solvents: Traditional coupling reactions often employ volatile and potentially toxic organic solvents. Research into greener alternatives, such as water, ionic liquids, or solvent-free conditions, is an active area. For instance, some Sonogashira couplings have been successfully performed in aqueous media.
Catalyst Efficiency and Reusability: The development of highly active catalysts that can be used in low concentrations and are easily recoverable and reusable is a key aspect of green synthesis. Heterogeneous catalysts, for example, can often be removed by simple filtration.
Energy Efficiency: Performing reactions at ambient temperature and pressure, as is possible for some Sonogashira couplings, reduces energy consumption.
Renewable Feedstocks: While not directly applicable to the immediate synthesis from cyclohexylacetylene, a broader green perspective would involve sourcing the initial building blocks, such as cyclohexanone, from renewable resources if possible.
| Green Chemistry Principle | Application in Synthesis of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- |
| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize by-product formation. |
| Atom Economy | Utilizing homocoupling reactions where all atoms of the precursor are incorporated. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. |
| Designing Safer Chemicals | The target molecule itself has applications, and its synthesis should be designed to be as safe as possible. |
| Safer Solvents and Auxiliaries | Exploring the use of water, supercritical fluids, or solvent-free conditions. |
| Design for Energy Efficiency | Employing catalysts that allow for reactions at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Investigating bio-based routes to starting materials like cyclohexanone. |
| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. |
| Catalysis | Utilizing highly efficient and selective catalysts, preferably those that are recyclable. |
| Design for Degradation | Considering the environmental fate of the product after its use. |
| Real-time analysis for Pollution Prevention | Using analytical techniques to monitor the reaction and prevent the formation of hazardous by-products. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |
This table provides a conceptual framework for applying green chemistry principles to the synthesis of the target compound.
Stereochemical Control and Regioselectivity in Cyclohexane, 1,1'-(1,2-ethynediyl)bis- Synthesis
For the specific molecule Cyclohexane, 1,1'-(1,2-ethynediyl)bis-, where the substituents on the alkyne are identical and achiral, the primary concerns of regioselectivity and stereoselectivity are less complex than in the synthesis of more elaborate molecules.
Regioselectivity: In the context of homocoupling reactions of cyclohexylacetylene, regioselectivity is not a factor as two identical molecules are being joined. The resulting product is inherently symmetrical. In a hypothetical Cadiot-Chodkiewicz cross-coupling between 1-halocyclohexylacetylene and cyclohexylacetylene, regioselectivity would also be straightforward, leading to the desired 1,2-dicyclohexylacetylene.
Stereochemical Control: The cyclohexane rings themselves can exist in various conformations, with the chair conformation being the most stable. The ethynyl (B1212043) group can occupy either an axial or equatorial position. The stereochemistry of the starting cyclohexyl precursor will determine the stereochemistry of the final product. If a specific stereoisomer of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- (e.g., diaxial, diequatorial, or axial-equatorial conformers) is desired, the synthesis would need to start from a stereochemically pure cyclohexyl derivative. However, due to the free rotation around the single bonds connecting the cyclohexyl rings to the alkyne, a mixture of conformers is expected in solution at room temperature. The isolation of a single conformer would be challenging and typically requires low-temperature crystallization or chiral resolution if applicable.
Mechanistic Insights into Reactions Involving Cyclohexane, 1,1 1,2 Ethynediyl Bis
Reactivity of the Ethynediyl Bridge in Cyclohexane (B81311), 1,1'-(1,2-ethynediyl)bis-
The carbon-carbon triple bond of the ethynediyl bridge is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.
Alkyne Functional Group Transformations (e.g., Cycloadditions, Hydrometallations)
Cycloaddition Reactions: The ethynediyl bridge can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com In this type of reaction, the alkyne reacts with a conjugated diene to form a substituted cyclohexadiene ring. The bulky cyclohexyl groups on the alkyne can influence the stereoselectivity of the cycloaddition, favoring the approach of the diene from the less sterically hindered face. However, these bulky substituents can also decrease the reaction rate due to steric hindrance. libretexts.org While specific examples involving 1,2-dicyclohexylethyne are not extensively documented in readily available literature, the general mechanism is expected to follow a concerted pathway.
Hydrometallation Reactions: Hydrometallation, involving the addition of a metal-hydride bond across the triple bond, is a key transformation for alkynes. Hydroboration, for instance, involves the addition of a borane (B79455) reagent to the alkyne. For internal alkynes like 1,2-dicyclohexylethyne, hydroboration typically proceeds with syn-addition of the hydrogen and boron atoms. The regioselectivity is generally low for symmetrically substituted alkynes. Subsequent oxidation of the organoborane intermediate can lead to the formation of ketones. The use of bulky borane reagents can enhance selectivity in some cases.
| Reaction Type | Reagent | Expected Product | Key Mechanistic Features |
| Diels-Alder Cycloaddition | Conjugated Diene (e.g., 1,3-Butadiene) | Substituted Cyclohexadiene | Concerted [4+2] cycloaddition; stereospecific. |
| Hydroboration-Oxidation | 1. Borane (e.g., BH₃) 2. H₂O₂, NaOH | Ketone | Syn-addition of H and B; formation of an enol intermediate that tautomerizes. |
Electrophilic and Nucleophilic Additions to the Alkyne Moiety
Electrophilic Additions: The electron-rich triple bond is susceptible to attack by electrophiles. For example, the addition of halogens like bromine (Br₂) proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the triple bond to form a dibromoalkene. masterorganicchemistry.comresearchgate.net If excess halogen is used, a second addition can occur to yield a tetrahaloalkane. The addition of hydrogen halides (HX) is also possible, though the regioselectivity is not a factor for this symmetrical alkyne. The mechanism involves the formation of a vinyl cation intermediate. jmchemsci.com
Nucleophilic Additions: While less common for electron-rich alkynes, nucleophilic addition can occur, particularly with strong nucleophiles such as organolithium reagents. libretexts.org The reaction involves the attack of the nucleophile on one of the acetylenic carbons. The resulting vinyl anion can then be quenched with an electrophile. The bulky cyclohexyl groups can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less substituted alkynes. libretexts.org
Reactivity Profiles of the Cyclohexyl Moieties in Conjugated Systems
The cyclohexyl groups in Cyclohexane, 1,1'-(1,2-ethynediyl)bis- are saturated aliphatic rings and are generally less reactive than the ethynediyl bridge. Their primary influence on the molecule's reactivity is steric. The bulky nature of the cyclohexyl rings can hinder the approach of reagents to the triple bond, thereby affecting reaction rates and, in some cases, stereochemical outcomes. libretexts.orglibretexts.org
In their chair conformations, the hydrogen atoms on the cyclohexyl rings can be either axial or equatorial. Reactions involving the cyclohexyl rings themselves, such as free-radical halogenation, would likely occur preferentially at the tertiary C-H bonds (the point of attachment to the ethynediyl bridge), as these bonds are typically weaker than secondary C-H bonds.
Reaction Kinetics and Thermodynamic Considerations in Derivatives Formation
Specific kinetic and thermodynamic data for reactions involving Cyclohexane, 1,1'-(1,2-ethynediyl)bis- is not widely available in the literature. However, general principles can be applied.
Reaction Kinetics: The rates of addition reactions to the alkyne bridge will be influenced by both electronic and steric factors. The electron-donating nature of the alkyl (cyclohexyl) groups can slightly decrease the reactivity of the alkyne towards electrophiles compared to terminal alkynes. More significantly, the steric bulk of the two cyclohexyl groups is expected to decrease the rate of reaction by sterically hindering the approach of reagents to the triple bond. For instance, the rate of hydrogenation of alkynes is known to be sensitive to steric hindrance around the triple bond.
| Reactant | Relative Rate of Hydrogenation (Hypothetical) | Primary Influencing Factor |
| 1-Hexyne | 100 | Less steric hindrance |
| 3-Hexyne | 50 | Increased steric hindrance |
| 1,2-Di-tert-butylethyne | 1 | Severe steric hindrance |
| Cyclohexane, 1,1'-(1,2-ethynediyl)bis- | ~20 | Significant steric hindrance from cyclohexyl groups |
Thermodynamic Considerations: The hydrogenation of alkynes is an exothermic process. The complete hydrogenation of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- to 1,2-dicyclohexylethane (B1329587) would release a significant amount of energy. The relative stability of the cis and trans alkene intermediates formed during partial hydrogenation will influence the product distribution under thermodynamic control. Generally, the trans-alkene is thermodynamically more stable due to reduced steric strain between the bulky substituents.
Role as a Precursor in Complex Organic Transformations and Cascade Reactions
While specific examples of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- being used as a precursor in complex organic transformations and cascade reactions are not prominent in the literature, its structure suggests potential applications. Cascade reactions are sequential transformations that occur in a single pot, often leading to a rapid increase in molecular complexity. rsc.org
The ethynediyl bridge can be a linchpin in designing such sequences. For example, a reaction sequence could be initiated by a transformation of the alkyne, such as a cycloaddition or a metal-catalyzed cyclization, which then sets up the geometry for subsequent intramolecular reactions involving the cyclohexyl rings or substituents attached to them. The synthesis of complex polycyclic or heterocyclic compounds could potentially be achieved through such strategies. jmchemsci.comnih.gov For instance, an initial Pauson-Khand reaction could be envisioned, followed by further transformations of the resulting bicyclic system. The conformational rigidity of the cyclohexyl rings could also be exploited to control the stereochemistry of these complex transformations.
Advanced Spectroscopic and Structural Elucidation of Cyclohexane, 1,1 1,2 Ethynediyl Bis and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For the symmetrical Cyclohexane (B81311), 1,1'-(1,2-ethynediyl)bis-, the number of unique signals in both ¹H and ¹³C NMR spectra is significantly reduced, directly reflecting the molecule's symmetry.
¹H NMR Spectroscopy: In a proton NMR spectrum, one would anticipate a set of signals corresponding to the protons of the cyclohexyl rings. Due to the molecule's symmetry (assuming rapid chair-chair interconversion at room temperature), the two cyclohexyl rings are chemically equivalent. The protons on each ring can be differentiated into the methine proton directly attached to the sp-hybridized carbon (Cα) and the various methylene (B1212753) (CH₂) protons at the other positions of the ring. The methine proton would appear as a multiplet, with its chemical shift influenced by the deshielding effect of the adjacent alkyne group. The remaining 20 protons of the ten methylene groups would appear as complex, overlapping multiplets in the typical aliphatic region.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum offers a clearer picture due to the wider chemical shift range and the presentation of each unique carbon as a singlet. libretexts.org Given the molecule's D∞h point group symmetry, only a few distinct carbon signals are expected. The most characteristic signals are those of the sp-hybridized carbons of the central C≡C bond. In symmetrical internal alkynes, these carbons typically resonate in the range of 70-90 ppm. The cyclohexyl ring would produce four distinct signals: one for the methine carbon (Cα) attached to the alkyne, and three for the pairs of equivalent methylene carbons (Cβ, Cγ, Cδ). The integration of peaks in ¹³C NMR is generally not used for quantitative analysis of the number of carbons. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclohexane, 1,1'-(1,2-ethynediyl)bis- Predicted values are based on data from analogous structures and general NMR principles.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Cα-H (Methine) | ~2.2 - 2.5 | Multiplet |
| ¹H | Cβ,γ,δ-H ₂ (Methylene) | ~1.2 - 1.9 | Overlapping Multiplets |
| ¹³C | C ≡C (Alkyne) | ~80 - 90 | Singlet |
| ¹³C | C α (Methine) | ~30 - 35 | Singlet |
| ¹³C | C β, C γ, C δ (Methylene) | ~25 - 33 | 3x Singlets |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy provides critical information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques governed by different selection rules. uni-siegen.de
Raman Spectroscopy: In contrast to IR, Raman spectroscopy is based on changes in the polarizability of a molecule. uni-siegen.deksu.edu.sa The symmetrical C≡C stretch in Cyclohexane, 1,1'-(1,2-ethynediyl)bis- involves a significant change in the polarizability of the electron cloud of the triple bond. Therefore, this vibration is expected to give rise to a strong, sharp signal in the Raman spectrum in the 2100-2260 cm⁻¹ region. ksu.edu.sa This makes Raman spectroscopy particularly well-suited for identifying the central alkyne unit in this and other symmetrically substituted alkynes. The vibrations of the saturated cyclohexyl rings would also be Raman active.
Table 2: Characteristic Vibrational Frequencies for Cyclohexane, 1,1'-(1,2-ethynediyl)bis-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | Cyclohexyl (CH, CH₂) | 2850 - 2960 | Strong | Strong |
| C≡C Stretch | Internal Alkyne | 2100 - 2260 | Very Weak / Absent | Strong |
| CH₂ Bend (Scissoring) | Cyclohexyl | ~1450 | Medium | Medium |
| C-C Stretch | Cyclohexyl | 800 - 1200 | Medium | Medium |
Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Architectures
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) MS, high-energy electrons bombard a molecule, causing it to ionize and fragment in predictable ways, which provides a molecular fingerprint. chemguide.co.uklibretexts.org
For Cyclohexane, 1,1'-(1,2-ethynediyl)bis-, the molecular ion (M⁺) peak would appear at an m/z value corresponding to its molecular weight, approximately 190. nih.gov The fragmentation pattern would be dominated by cleavages that lead to stable carbocations. The fragmentation of cyclic alkanes often involves the loss of an ethyl group (M-29) or ethene (M-28). whitman.edu Key fragmentation pathways for this molecule would likely include:
α-Cleavage: Cleavage of the bond between a cyclohexyl ring and the alkyne group, leading to the formation of a cyclohexyl cation (m/z 83) or a C₈H₁₁⁺ fragment (m/z 107).
Loss of a Cyclohexyl Radical: Fragmentation resulting in the loss of a neutral cyclohexyl radical (•C₆H₁₁) would produce a fragment ion at m/z 107.
Ring Fragmentation: The cyclohexyl rings themselves can undergo fragmentation, typically by losing neutral molecules like ethene (C₂H₄, 28 Da), leading to characteristic peaks at M-28 (m/z 162) and further subsequent losses. youtube.com
The relative abundance of these fragment ions helps in confirming the molecular architecture.
Table 3: Predicted Key Fragments in the Mass Spectrum of Cyclohexane, 1,1'-(1,2-ethynediyl)bis-
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 190 | [C₁₄H₂₂]⁺ | (Molecular Ion) |
| 162 | [C₁₂H₁₈]⁺ | C₂H₄ (Ethene) |
| 107 | [C₈H₁₁]⁺ | •C₆H₁₁ (Cyclohexyl radical) |
| 83 | [C₆H₁₁]⁺ | •C₈H₁₁ |
| 55 | [C₄H₇]⁺ | Further fragmentation |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
A single-crystal X-ray diffraction analysis would be expected to reveal:
Linear Alkyne Core: The C-C≡C-C moiety should be nearly linear, with bond angles close to 180°.
Bond Lengths: It would provide precise measurements of the C≡C triple bond (approx. 1.20 Å), the C(sp)-C(sp³) single bond, and the C-C bonds within the cyclohexyl rings.
Conformation: The analysis would confirm the conformation of the two cyclohexyl rings. They are expected to adopt a stable chair conformation. researchgate.net The orientation of the rings relative to each other (syn or anti) in the crystal packing would also be determined.
Intermolecular Interactions: The data would show how the molecules pack in the crystal lattice, revealing any significant intermolecular forces that dictate the solid-state structure.
For comparison, the crystal structure of (E)-1,1′-(Diazene-1,2-diyl)bis(cyclohexane-1-carbonitrile) shows the cyclohexane rings adopting chair conformations within a crystalline structure. researchgate.net
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Investigations of Chiral Derivatives
Cyclohexane, 1,1'-(1,2-ethynediyl)bis- is an achiral molecule and therefore does not exhibit optical activity. However, chiral derivatives can be synthesized, and their stereochemistry can be investigated using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). wikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org
Chirality could be introduced into the parent structure by substituting the cyclohexyl rings, for example, creating (1R,1'R)- or (1S,1'S)-1,1'-(1,2-ethynediyl)bis(2-methylcyclohexane). In such derivatives, the alkyne group, while achiral itself, acts as a chromophore that is perturbed by the chiral environment of the substituted rings. This interaction gives rise to a measurable CD spectrum, a phenomenon known as induced circular dichroism. libretexts.org
The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. This makes CD spectroscopy an invaluable tool for:
Assigning the absolute configuration of enantiomers.
Studying the conformational preferences of the chiral derivatives in solution.
Monitoring stereoselective reactions involving these compounds.
The study of chiral bis(TTF) diamides derived from 1,2-cyclohexane-diamine, for instance, demonstrates how CD spectra can confirm the enantiomeric relationship between chiral molecules.
Theoretical and Computational Chemistry Studies on Cyclohexane, 1,1 1,2 Ethynediyl Bis
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Cyclohexane (B81311), 1,1'-(1,2-ethynediyl)bis-, these methods can elucidate its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular properties of organic compounds. By applying DFT, one can optimize the geometry of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- to find its most stable three-dimensional structure. These calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p).
The calculations would yield key geometric parameters. For instance, in a DFT study on diporphyrins linked by an ethynediyl bridge, the C≡C triple bond length was calculated to be approximately 1.21 Å. researchgate.net Similar calculations on Cyclohexane, 1,1'-(1,2-ethynediyl)bis- would provide precise values for the C-C single bonds of the cyclohexane rings, the C-C bond connecting the ring to the ethynyl (B1212043) group, and the C≡C triple bond, as well as all relevant bond angles and dihedral angles that define the molecule's shape.
Furthermore, DFT is used to calculate thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and its role in potential chemical reactions. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.
Illustrative DFT Calculated Properties for an Analogous System
| Property | Calculated Value | Method | Analogous System |
| C≡C Bond Length | 1.21 Å | B3LYP/6-31G(d,p) | Ethynediyl-linked dizinc(II) diporphyrin researchgate.net |
| HOMO Energy | -5.50 eV | B3LYP/6-31G(d,p) | Ethynediyl-linked dizinc(II) diporphyrin researchgate.net |
| LUMO Energy | -2.85 eV | B3LYP/6-31G(d,p) | Ethynediyl-linked dizinc(II) diporphyrin researchgate.net |
| HOMO-LUMO Gap | 2.65 eV | B3LYP/6-31G(d,p) | Ethynediyl-linked dizinc(II) diporphyrin researchgate.net |
Ab Initio Methods for Molecular Orbital Analysis and Bonding Characteristics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of the molecular orbitals (MOs) and bonding within a molecule. For Cyclohexane, 1,1'-(1,2-ethynediyl)bis-, methods like Hartree-Fock (HF) or more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be employed. nih.gov
These calculations would reveal the distribution and energy levels of all molecular orbitals. The analysis would show that the HOMO is likely localized on the π-system of the ethynyl bridge, while the LUMO would also be a π* orbital of the same group. Visualizing these orbitals would illustrate how the electron density is distributed and how the cyclohexane rings interact electronically with the central C≡C bond. Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, can provide further insights into hybridization, charge distribution, and specific donor-acceptor interactions between orbitals, quantifying the nature of the chemical bonds. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The conformational flexibility of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- is primarily dictated by the two cyclohexane rings. Each ring can exist in several conformations, with the chair form being the most stable. youtube.com The connection to the relatively rigid ethynyl linker introduces interesting conformational possibilities, including the relative orientation of the two rings (syn or anti) and whether the connection to the ring is axial or equatorial.
Molecular Dynamics (MD) simulations, using a suitable force field, can be used to explore the conformational landscape of the molecule over time. By simulating the molecule's motion, one can identify the most populated conformations and the energy barriers between them. The most stable conformation is expected to have both cyclohexane rings in the chair form with the bulky ethynylcyclohexyl group attached at an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org
MD simulations are also invaluable for studying intermolecular interactions. By simulating a system with multiple molecules, one can analyze how they pack in a condensed phase and calculate properties like the radial distribution function to understand the local structure.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret experimental spectra.
Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational spectrum. For Cyclohexane, 1,1'-(1,2-ethynediyl)bis-, a key feature would be the C≡C stretching vibration. In symmetrically substituted alkynes, this peak can be weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration. quora.com However, the presence of the large cyclohexyl groups would likely induce enough asymmetry for a weak to moderate band to appear, typically in the 2100-2260 cm⁻¹ region. libretexts.org Other predicted peaks would include C-H stretches from the cyclohexane rings (below 3000 cm⁻¹) and various bending vibrations in the fingerprint region. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. These predictions would help in assigning the peaks in an experimental NMR spectrum, distinguishing between the different protons and carbons in the cyclohexane rings (axial vs. equatorial) and the acetylenic carbons.
Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| Cyclohexyl C-H Stretch | 2850-2960 | Strong |
| C≡C Stretch (Internal) | 2100-2260 | Weak to Medium |
| C-H Bend | 1350-1480 | Medium |
Reaction Mechanism Prediction and Transition State Analysis for Transformations
Theoretical methods are crucial for investigating potential reaction mechanisms. For Cyclohexane, 1,1'-(1,2-ethynediyl)bis-, one could study reactions such as hydrogenation of the triple bond or cycloaddition reactions.
Computational chemists can map out the potential energy surface for a proposed reaction. This involves locating the structures of reactants, products, and any intermediates, as well as the transition states (TS) that connect them. DFT calculations are well-suited for finding and optimizing these structures. nih.gov For example, in a study of cycloaddition reactions with acetylenes, DFT was used to determine that the reaction proceeds via an asynchronous concerted pathway. researchgate.net
Once a transition state is located, its structure provides insight into the geometry of the activated complex. Frequency calculations are performed to confirm it is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy barrier, which is essential for predicting the reaction rate. This type of analysis could be used to explore, for instance, the mechanism of a [2+2+2] cyclotrimerization reaction involving the ethynyl group. nih.gov
Integration of Cyclohexane, 1,1 1,2 Ethynediyl Bis in Materials Science and Supramolecular Chemistry
Monomer in Polymer Chemistry
The rigid, linear core of Cyclohexane (B81311), 1,1'-(1,2-ethynediyl)bis- makes it an attractive monomer for the synthesis of novel polymers. Its incorporation into polymer chains can impart desirable thermal and mechanical properties.
Preparation of Poly(ethynylene) Derivatives via Polymerization
Poly(ethynylene)s are a class of conjugated polymers characterized by alternating single and triple bonds in their backbone. The ethynylene unit of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- can be readily polymerized through various coupling reactions to form these polymers. For instance, Sonogashira coupling, a widely used method for the formation of carbon-carbon bonds, can be employed to polymerize dihaloaryl compounds with diethynyl monomers like Cyclohexane, 1,1'-(1,2-ethynediyl)bis-. mdpi.com The resulting poly(ethynylene) derivatives often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics. researchgate.net
The polymerization of acetylene (B1199291) derivatives can be initiated by various catalysts, often involving transition metals. The process is a vinyl addition polymerization where the triple bond of the monomer is converted into a double bond in the polymer backbone. bio-rad.com The specific properties of the resulting polymer, such as solubility and luminescence, are highly dependent on the nature of the substituent groups on the acetylene monomer. researchgate.net
Table 1: Polymerization Methods for Acetylene Derivatives
| Polymerization Method | Initiator/Catalyst | Key Features |
| Vinyl Addition Polymerization | Free radical initiators (e.g., ammonium (B1175870) persulfate/TEMED) | Forms polyacrylamide gels by copolymerization. bio-rad.com |
| Sonogashira Coupling | Palladium and Copper catalysts | Couples terminal alkynes with aryl or vinyl halides. mdpi.com |
| Photochemical Polymerization | Riboflavin in the presence of light and oxygen | Slower than chemical polymerization and dependent on light intensity. bio-rad.com |
Incorporating Cyclohexane, 1,1'-(1,2-ethynediyl)bis- into Advanced Polymer Architectures
Beyond simple linear polymers, Cyclohexane, 1,1'-(1,2-ethynediyl)bis- can be integrated into more complex polymer architectures. Its bifunctional nature allows it to act as a cross-linking agent, creating networked or dendritic structures. These advanced architectures can lead to materials with enhanced mechanical strength, thermal stability, and unique solution properties. For example, incorporating this monomer into chiral polymer structures has been explored for applications in enantioselective separations. nih.gov
Ligand Precursor in Coordination Chemistry and Organometallics
The acetylene linker in Cyclohexane, 1,1'-(1,2-ethynediyl)bis- can be chemically modified to create ligands capable of coordinating with metal ions. This opens up its use in the construction of coordination polymers and organometallic complexes.
Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with high surface areas and tunable properties. researchgate.netresearchgate.net The rigid and well-defined structure of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- makes it a suitable building block for these frameworks. After functionalization with appropriate coordinating groups, it can be used to synthesize robust frameworks with potential applications in gas storage, separation, and catalysis. nih.gov The selection of specific metal ions and organic linkers allows for the rational design of MOFs with desired topologies and functionalities. researchgate.net
Table 2: Comparison of MOFs and COFs
| Feature | Metal-Organic Frameworks (MOFs) | Covalent Organic Frameworks (COFs) |
| Building Blocks | Metal ions or clusters and organic linkers. researchgate.net | Organic building units. researchgate.net |
| Bonds | Coordination bonds. researchgate.net | Covalent bonds. researchgate.net |
| Key Properties | High porosity, large surface area, tunable pore size. researchgate.net | Crystalline, porous, low density, high thermal stability. researchgate.net |
| Applications | Gas storage, separation, catalysis, sensing. researchgate.net | Gas storage, catalysis, optoelectronics. researchgate.netnih.gov |
Design and Application in Homogeneous and Heterogeneous Catalysis
Organometallic complexes derived from Cyclohexane, 1,1'-(1,2-ethynediyl)bis- can serve as catalysts in a variety of chemical transformations. The cyclohexyl groups can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity. For instance, chiral ligands derived from related cyclohexane backbones have been used in asymmetric catalysis. researchgate.netmdpi.com When incorporated into solid supports like MOFs or polymers, these catalytic sites can be utilized in heterogeneous catalysis, offering advantages in terms of catalyst recovery and reuse.
Building Block for Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org The shape and electronic properties of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- make it an interesting component for creating supramolecular assemblies.
The rigid acetylene linker combined with the flexible cyclohexyl groups allows for the formation of well-defined cavities and clefts. These can act as hosts for smaller guest molecules, leading to the formation of host-guest complexes. wikipedia.orgnih.gov The binding in these complexes is driven by weak interactions such as van der Waals forces and hydrogen bonding. wikipedia.org Such assemblies have potential applications in areas like molecular recognition, sensing, and the development of responsive materials. rsc.orgacs.org For example, cyclophane-based hosts have been shown to modulate the photophysical properties of guest molecules upon encapsulation. rsc.org
Self-Assembling Systems and Molecular Recognition
While direct studies on the self-assembly and molecular recognition properties of isolated Cyclohexane, 1,1'-(1,2-ethynediyl)bis- are not extensively documented, its structural characteristics provide a strong basis for its role in directing the formation of larger, ordered systems. The core of its utility in self-assembly lies in the directional and rigid nature of the ethyne (B1235809) linker. This linearity is a crucial design element in the bottom-up construction of supramolecular structures.
The cyclohexyl groups, with their chair and boat conformations, introduce a three-dimensional aspect to the otherwise linear molecule. This can influence the packing of molecules in the solid state and in solution, potentially leading to specific, non-covalent interactions that drive self-assembly. While not a classic host for guest molecules in the traditional sense, the spatial arrangement and electronic properties of the molecule are fundamental to the recognition processes that occur during the formation of more complex materials. For instance, the π-system of the acetylene bond can participate in weak interactions, while the C-H bonds of the cyclohexyl rings can act as weak hydrogen bond donors.
In the context of supramolecular chemistry, the molecule's significance is primarily as a ditopic, linear building block. Its geometry is predefined, and this "information" is passed on during the assembly process, dictating the structure of the resulting macromolecular or supramolecular entity. The recognition events that guide this assembly are programmed into the reactive sites at either end of the molecule, which are designed to interact in highly specific ways with other monomers or with catalysts.
Construction of Ordered Nanostructures
The most prominent application of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- in the construction of ordered nanostructures is as a monomer in the synthesis of graphdiyne and related two-dimensional carbon allotropes. nih.govrsc.orgpku.edu.cn Graphdiyne is a one-atom-thick sheet of carbon composed of sp- and sp2-hybridized carbon atoms, creating a regular network of benzene (B151609) rings connected by diacetylenic linkages. rsc.orgnih.gov
The synthesis of graphdiyne films often involves a cross-coupling reaction, such as the Glaser-Hay coupling, of a hexa-substituted benzene precursor, for example, hexaethynylbenzene. However, related diyne monomers like Cyclohexane, 1,1'-(1,2-ethynediyl)bis- can be envisioned in similar polymerization reactions to create novel carbon-rich polymers and nanostructures. The predictable geometry of the monomer is essential for the formation of a regular, porous nanostructure. The distance and orientation of the reactive ends of the molecule determine the pore size and symmetry of the resulting network.
The ordered arrangement of these monomers on a catalytic surface, often copper, is a critical step. This surface-catalyzed polymerization allows for the formation of large-area, ordered films. The structure of the resulting nanostructure is a direct consequence of the structure of the monomer precursor.
| Parameter | Description | Relevance to Nanostructure |
| Monomer Length | The end-to-end distance of the Cyclohexane, 1,1'-(1,2-ethynediyl)bis- molecule. | Influences the pore size of the resulting nanostructured material. |
| Linearity | The rigid, linear geometry enforced by the ethynediyl bridge. | Ensures the formation of a regular, extended, and non-collapsed network. |
| End-group Functionality | The terminal alkyne groups (in related precursors for polymerization). | Provides the reactive sites for the coupling reactions that form the nanostructure. |
| Cyclohexyl Groups | The saturated, non-planar end caps. | Can influence the solubility of the monomer and the packing and electronic properties of the final material. |
Precursor for Carbon Nanomaterials and Advanced Functional Materials
The primary and most well-documented role of molecules with the 1,2-di-substituted ethyne motif is as precursors to advanced carbon nanomaterials, most notably graphdiyne. nih.govrsc.orgpku.edu.cn Graphdiyne is a fascinating carbon allotrope with a unique electronic structure, characterized by a natural bandgap, which is in contrast to the zero-bandgap nature of graphene. nih.govpku.edu.cn This property makes it a promising material for semiconductor applications.
The synthesis of graphdiyne involves the polymerization of hexaethynylbenzene or similar monomers through a cross-coupling reaction. While Cyclohexane, 1,1'-(1,2-ethynediyl)bis- itself is not the direct precursor for the most common form of graphdiyne, its structural motif is central. The synthesis of graphdiyne showcases how a simple, rigid monomer can be used to create a complex, two-dimensional material with emergent properties.
The properties of the resulting carbon nanomaterial are directly influenced by the precursor molecule. The use of different linkers (e.g., varying the length of the alkyne chain) or side groups on the aromatic rings can be used to tune the properties of the final material, such as its bandgap, porosity, and mechanical strength. This "bottom-up" approach to creating carbon nanomaterials allows for a high degree of control over their structure and function.
Beyond graphdiyne, diacetylene-containing molecules are precursors for a wide range of functional organic materials, including polydiacetylenes. These polymers can exhibit interesting optical and electronic properties, such as thermochromism and mechanochromism, where their color changes in response to temperature or mechanical stress. The rigid cyclohexyl groups in Cyclohexane, 1,1'-(1,2-ethynediyl)bis- would be expected to influence the solid-state packing of such polymers, which in turn governs their macroscopic properties.
| Precursor Feature | Resulting Material Property |
| Acetylenic Linkage | Confers rigidity and linearity to the polymer backbone; contributes to the unique electronic structure (e.g., bandgap in graphdiyne). |
| Cyclohexyl End Groups | Influences solubility and processability of the monomer; affects the solid-state packing and intermolecular interactions in the final material. |
| Overall Molecular Geometry | Determines the porosity and symmetry of the resulting nanomaterial, such as the pore size in graphdiyne. |
Emerging Research Directions and Future Perspectives for Cyclohexane, 1,1 1,2 Ethynediyl Bis
Development of Novel Synthetic Methodologies and Catalytic Systems
The synthesis of sterically hindered internal alkynes like Cyclohexane (B81311), 1,1'-(1,2-ethynediyl)bis- remains a focus of methodological development. While classical methods involving elimination reactions are known, current research emphasizes the development of more efficient, selective, and sustainable catalytic systems.
Researchers are exploring advanced transition metal-catalyzed cross-coupling reactions, which are staples in modern organic synthesis. Methodologies such as the Sonogashira, Negishi, or Stille couplings, while traditionally used for aryl-alkyne connections, are being adapted for alkyl-alkyne bond formation. The challenge lies in overcoming the lower reactivity of alkyl halides and the potential for side reactions. The development of novel phosphine (B1218219) ligands, which are crucial for tuning the reactivity and stability of metal catalysts, is a key aspect of this research. For instance, new, facile routes to prepare 1,2-bis(dialkylphosphino)ethanes using inexpensive reagents and mild conditions are being developed, which could lead to more effective catalysts for constructing molecules like 1,2-dicyclohexylethyne. nih.gov
Furthermore, catalytic systems that activate acetylene (B1199291) gas or its surrogates in the presence of alkenes are showing promise. nih.gov Gold(I) catalysts, for example, have been shown to activate acetylene as a dicarbene equivalent, enabling complex transformations in a single step. nih.gov Adapting such systems for the direct coupling of cyclohexene (B86901) or related precursors could represent a future, highly atom-economical route to the title compound.
| Catalytic Approach | Description | Potential Advantage for Synthesis | Relevant Research Area |
| Modified Sonogashira Coupling | Palladium/copper-catalyzed coupling of a terminal alkyne (e.g., Cyclohexylacetylene) with a cyclohexyl halide. | High functional group tolerance and well-established mechanism. | Organometallic Catalysis |
| Gold(I) Catalysis | Activation of an alkyne precursor for direct reaction with cyclohexyl moieties. | Potential for novel, one-step syntheses under mild conditions. nih.gov | Homogeneous Catalysis |
| Flow Chemistry Systems | Continuous-flow reactors for multi-step synthesis, potentially involving in-situ generation of reactive intermediates. | Enhanced safety, scalability, and precise control over reaction parameters. rsc.org | Process Chemistry, Green Chemistry |
Exploration of Unconventional Reactivity Profiles and New Chemical Transformations
The electron-rich triple bond of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- is the hub of its reactivity, with the bulky cyclohexyl groups sterically and electronically modulating its behavior. Research is moving beyond predictable additions to explore more complex and unconventional transformations.
Cycloaddition reactions are a major area of investigation. researchgate.net These pericyclic reactions, where two unsaturated molecules combine to form a cyclic product, are governed by orbital symmetry rules. openstax.org While the Diels-Alder reaction ([4+2] cycloaddition) is common, the reactivity of sterically hindered alkynes like 1,2-dicyclohexylethyne in these and other cycloadditions, such as [2+2] or [3+2] dipolar cycloadditions, is an active field. researchgate.netopenstax.org For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. rsc.org Applying this to the title compound could generate complex, macrocyclic structures. rsc.org
The concept of activating the alkyne in unconventional ways is also gaining traction. Gold(I) catalysis can make acetylene behave as a dicarbene equivalent, leading to complex cyclopropanations instead of simple additions. nih.gov Exploring whether 1,2-dicyclohexylethyne can be coaxed into similar, non-classical reactivity pathways is a key research question that could unlock novel molecular architectures.
Expansion into Niche Application Areas within Chemical Sciences
The unique combination of a rigid alkyne linker and flexible, bulky saturated rings makes Cyclohexane, 1,1'-(1,2-ethynediyl)bis- an attractive building block for materials science and supramolecular chemistry.
A significant emerging application is in the field of organic and molecular electronics. sigmaaldrich.com In high-performance organic semiconductors, such as functionalized pentacenes, the precise packing of molecules in the solid state is critical for efficient charge transport. sigmaaldrich.com Silylethyne substituents have been used to tune this packing and improve material solubility and performance. sigmaaldrich.com The 1,2-dicyclohexylethyne unit could serve a similar function, acting as a "crystal engineering" module. Its bulky cyclohexyl groups could enforce specific intermolecular distances and orientations, preventing excessive π-stacking while facilitating desirable electronic coupling in organic thin films.
Additionally, the rigid 1,2-ethynediyl linker is ideal for constructing well-defined molecular rods and shape-persistent macrocycles. These structures are of interest as components of molecular machines, host-guest systems, and novel polymers with tailored photophysical or electronic properties. The presence of patents associated with this chemical structure suggests active investigation into its commercial applications. nih.gov
Advancements in Theoretical Studies and Predictive Modeling of Reactivity and Properties
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like Cyclohexane, 1,1'-(1,2-ethynediyl)bis- before engaging in lengthy experimental work. researchgate.net Advanced theoretical studies are becoming indispensable for guiding synthetic efforts and explaining observed reactivity.
Density Functional Theory (DFT) is a widely used method to calculate molecular properties. researchgate.netnih.gov For 1,2-dicyclohexylethyne, DFT can be used to model its ground-state geometry, including bond lengths and angles, and to determine its electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict its reactivity in processes like cycloadditions. researchgate.net
Furthermore, computational modeling is crucial for mapping out entire reaction pathways. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a proposed chemical transformation and understand the factors controlling its selectivity. researchgate.net This is exemplified in studies of related molecules, where the combination of theoretical calculations with advanced experimental techniques, such as time-resolved X-ray liquidography, has been used to elucidate complex reaction dynamics and the structures of transient intermediates in solution. nih.gov
| Theoretical Parameter | Significance for Research | Method of Investigation |
| Optimized Molecular Geometry | Predicts stable conformations, bond lengths, and angles. | Density Functional Theory (DFT), Ab initio methods |
| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and reactivity in pericyclic reactions. researchgate.net | DFT, Time-Dependent DFT (TD-DFT) |
| Transition State Analysis | Elucidates reaction mechanisms and predicts activation energy barriers. researchgate.net | DFT, Nudged Elastic Band (NEB) methods |
| Molecular Dynamics (MD) Simulation | Simulates molecular motion and interactions in different environments (e.g., solvents). nih.gov | Classical or Ab initio Molecular Dynamics |
Sustainability and Green Chemical Approaches in the Utilization of Cyclohexane, 1,1'-(1,2-ethynediyl)bis-
In line with the broader goals of the chemical industry, research into Cyclohexane, 1,1'-(1,2-ethynediyl)bis- is increasingly guided by the principles of green chemistry. The focus is on developing synthetic routes and applications that are more efficient, less hazardous, and environmentally benign.
A key aspect is the move from stoichiometric reagents to catalytic processes. Catalytic methods, by their nature, reduce waste and often allow for reactions to occur under milder conditions, saving energy. semanticscholar.org The development of robust, recyclable catalysts for the synthesis of this compound is a major goal.
Flow chemistry is another important green technology being explored. rsc.org By performing reactions in continuous-flow reactors rather than in large batches, chemists can achieve better temperature control, improve safety (especially when dealing with energetic intermediates like azides), and facilitate easier scale-up and integration of multiple reaction steps. rsc.org
The choice of reagents and solvents is also critical. Research into novel activating agents, such as sulfuryl fluoride (B91410) for alcohol activation, can create more efficient synthetic pathways that avoid harsher traditional methods. nih.gov Similarly, developing novel reduction protocols, such as those using a NaAlH₄/NaH combination, can simplify product isolation by avoiding aqueous work-ups, thereby reducing solvent waste. nih.gov These innovations contribute to making the entire lifecycle of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- more sustainable.
Q & A
Q. What are the optimal synthetic routes for preparing Cyclohexane, 1,1'-(1,2-ethynediyl)bis-?
Methodological Answer: The compound can be synthesized via alkyne coupling reactions. A plausible approach involves reacting cyclohexane derivatives with acetylene under catalytic conditions. For example, analogous methods for ethynediyl-bridged compounds use diols (e.g., 1,1-cyclohexanedimethanol) and acetylene in aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), catalyzed by transition metals (e.g., palladium or copper) . Reaction conditions (temperature: 60–80°C, inert atmosphere) and stoichiometric ratios (1:2 diol to acetylene) are critical for achieving yields >75%. Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How can the structural integrity of Cyclohexane, 1,1'-(1,2-ethynediyl)bis- be confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : and NMR to confirm the ethynediyl bridge (characteristic peaks: ~2.5 ppm for sp-hybridized carbons) and cyclohexane ring protons (1.0–2.0 ppm) .
- X-ray Crystallography : To resolve spatial arrangement, particularly for adamantane-derived analogs, which exhibit rigid, diamondoid geometries .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (294.47 g/mol for CH) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can contradictions in reaction yields from different catalytic systems be resolved?
Methodological Answer:
- Variable Analysis : Systematically test catalysts (e.g., Pd/C vs. CuI), solvents (polar vs. nonpolar), and temperatures.
- Byproduct Identification : Use GC-MS or HPLC to detect side products (e.g., oligomers or isomers) .
- Kinetic Studies : Monitor reaction progress via in situ FT-IR or NMR to identify rate-limiting steps .
Q. What computational methods are suitable for predicting the electronic properties of the ethynediyl bridge?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron transport potential. Optimize geometry using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate thermal stability, leveraging the rigidity of adamantane moieties .
- Comparative Studies : Benchmark against diphenylacetylene (CAS 501-65-5) to evaluate conjugation effects .
Q. How can stereochemical outcomes in derivatives of this compound be controlled?
Methodological Answer:
Q. What strategies enhance the compound’s applicability in materials science?
Methodological Answer:
- Polymer Synthesis : Incorporate into rigid-rod polymers via Sonogashira coupling for high thermal stability .
- Metal-Organic Frameworks (MOFs) : Utilize the ethynediyl spacer to create porous architectures with tunable pore sizes .
- Surface Functionalization : Anchor to nanoparticles (e.g., Au or SiO) via thiol-alkyne "click" chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
